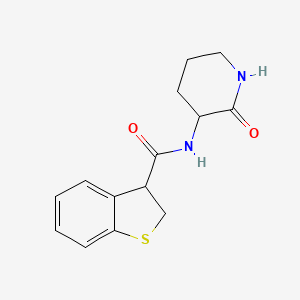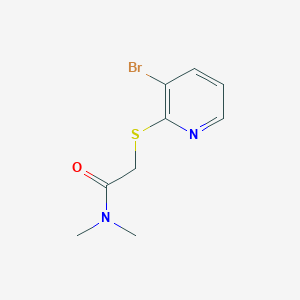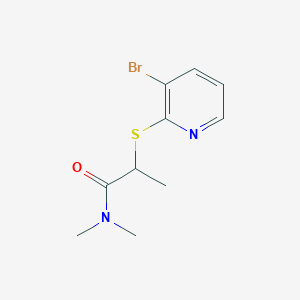
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
作用機序
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide selectively targets BTK, which is a key enzyme in the BCR signaling pathway. BTK plays a critical role in the activation and proliferation of B-cells, which are the cells that give rise to B-cell malignancies. By inhibiting BTK, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide blocks the downstream signaling events that lead to B-cell activation and proliferation, ultimately leading to cell death.
Biochemical and physiological effects:
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in tumor cells, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has also been shown to inhibit the proliferation and migration of tumor cells. Furthermore, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have minimal effects on normal B-cells, suggesting that it may have a favorable safety profile in clinical use.
実験室実験の利点と制限
One advantage of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide is its selectivity for BTK, which may result in fewer off-target effects compared to other BTK inhibitors. However, one limitation of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide is its relatively short half-life, which may limit its efficacy in clinical use. Additionally, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has not been extensively studied in combination with other therapies, so its potential for use in combination regimens is not well understood.
将来の方向性
There are several potential future directions for the development of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide and other BTK inhibitors. One area of research is the development of more potent and selective BTK inhibitors with longer half-lives. Additionally, there is interest in exploring the use of BTK inhibitors in combination with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies. Finally, there is ongoing research to identify biomarkers that may predict response to BTK inhibitors, which could help to guide patient selection and improve clinical outcomes.
合成法
The synthesis of N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide involves a multi-step process that begins with the condensation of 2-aminothiophenol with 3-bromo-2-chloroacrylonitrile to form 2-(3-bromo-2-chloroacryloyl)thiophen-3-amine. This intermediate is then reacted with N-(2-oxopiperidin-3-yl)amine to form the desired product, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide.
科学的研究の応用
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies and has shown potent anti-tumor activity both in vitro and in vivo. In a study published in Cancer Research, N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide was shown to inhibit BCR signaling and induce apoptosis in CLL cells, leading to a significant reduction in tumor burden in a mouse xenograft model. Another study published in Blood showed that N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide inhibited BTK signaling and induced cell death in NHL cells, including those resistant to other BTK inhibitors.
特性
IUPAC Name |
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-13(16-11-5-3-7-15-14(11)18)10-8-19-12-6-2-1-4-9(10)12/h1-2,4,6,10-11H,3,5,7-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPWFLVKFWMZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)C2CSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxopiperidin-3-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)



![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)

![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)